![molecular formula C13H8Br2N4S2 B11963415 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of bromine atoms at specific positions on the phenyl and thienyl rings using brominating agents like N-bromosuccinimide (NBS).
Condensation Reaction: The final step might involve the condensation of the brominated intermediates with a hydrosulfide source under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atoms or the triazole ring, leading to dehalogenation or ring opening.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the brominated positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium azide (NaN₃) or Grignard reagents (RMgX).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a variety of functionalized derivatives.
科学研究应用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their antimicrobial properties, and this compound might exhibit similar activities.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: The compound might be investigated for its potential anticancer properties, targeting specific pathways involved in cancer cell proliferation.
Antifungal Agents: Similar compounds are known for their antifungal activities, and this compound might be explored for similar uses.
Industry
Agriculture: Potential use as a pesticide or herbicide, leveraging its biological activity to protect crops.
Pharmaceuticals: Development of new drugs or therapeutic agents based on its unique chemical structure.
作用机制
The mechanism of action of 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects.
Cellular Pathways: It might interact with specific cellular pathways, leading to changes in cell behavior or function.
相似化合物的比较
Similar Compounds
5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of a hydrosulfide group.
4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: Another related compound with a thiol group.
Uniqueness
The uniqueness of 5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific substitution pattern and the presence of both bromine and hydrosulfide groups. This unique structure might confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C13H8Br2N4S2 |
|---|---|
分子量 |
444.2 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H8Br2N4S2/c14-10-4-2-1-3-9(10)12-17-18-13(20)19(12)16-7-8-5-6-11(15)21-8/h1-7H,(H,18,20)/b16-7+ |
InChI 键 |
FUJWOIZUSUQGAO-FRKPEAEDSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br)Br |
规范 SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)
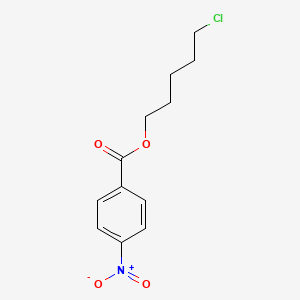
![(5Z)-3-heptyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963377.png)
![(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
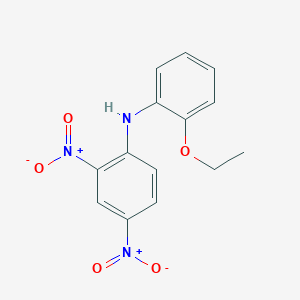
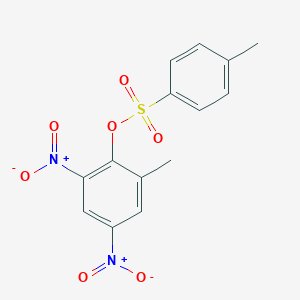
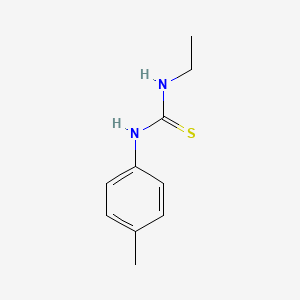
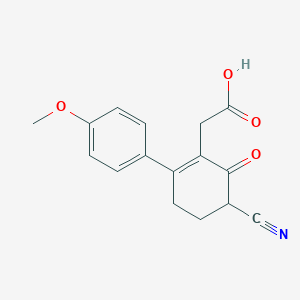
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)
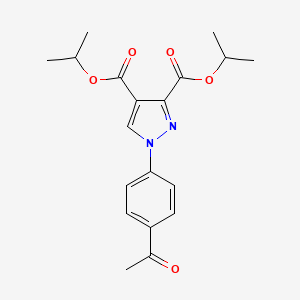

![N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11963432.png)
